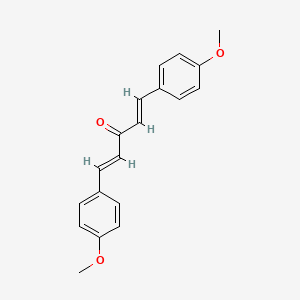

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZVKDXPBWBUKY-LQIBPGRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347720 | |

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-12-5, 2051-07-2 | |

| Record name | Bis(4-methoxybenzylidene)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This technical guide provides a comprehensive overview of the core physical properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid and a curcumin analogue. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound's physicochemical characteristics for its application in further research.

Molecular Identity and Structure

This compound, also known as Dianisylideneacetone, is a synthetic curcumin analogue. The structural integrity and purity of this compound are foundational to its use in any experimental setting. Its identity is established through a combination of spectroscopic and physical data.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 37951-12-5[1] |

| Molecular Formula | C₁₉H₁₈O₃[1] |

| Molecular Weight | 294.34 g/mol [2] |

| Appearance | Yellow crystalline solid[3] |

Fundamental Physical Properties

The macroscopic physical properties of a compound are critical for its handling, formulation, and application.

Table 2: Core Physical Properties

| Property | Value |

| Melting Point | 127.0 to 131.0 °C[1] |

| Boiling Point | 492.1 °C at 760 mmHg[1] |

| Density | 1.128 g/cm³[3] |

| Solubility | Data not extensively available in public literature. Generally expected to be soluble in organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate, and insoluble in water. |

| Storage | 2-8°C, protect from light, stored under nitrogen[2] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The extended conjugation in this compound gives rise to characteristic spectral features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the conjugated π-system are readily probed by UV-Vis spectroscopy.

-

λmax: 357 nm (in THF)[4]

This absorption maximum is indicative of the extensive π-electron delocalization across the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. A representative IR spectrum of the compound prepared as a KBr pellet would exhibit characteristic absorption bands.[5]

Table 3: Predicted IR Spectral Data and Functional Group Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Methoxy and Alkene |

| ~1650 | C=O stretch | α,β-unsaturated Ketone |

| ~1600, ~1510, ~1450 | C=C stretch | Aromatic and Alkene |

| ~1250, ~1030 | C-O stretch | Aryl ether |

| ~970 | C-H bend | trans-Alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 4H | Aromatic protons ortho to the dienone chain |

| ~6.9 | d | 4H | Aromatic protons meta to the dienone chain |

| ~7.0-7.2 | d | 2H | Vinylic protons β to the carbonyl |

| ~6.8-7.0 | d | 2H | Vinylic protons α to the carbonyl |

| ~3.8 | s | 6H | Methoxy protons (-OCH₃) |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~188 | C=O (Ketone) |

| ~161 | Aromatic C-O |

| ~142 | Vinylic C-β |

| ~130 | Aromatic C-H |

| ~128 | Vinylic C-α |

| ~114 | Aromatic C-H |

| ~55 | -OCH₃ |

Crystallographic Data

The solid-state arrangement of molecules is defined by its crystal structure, which influences properties such as solubility, dissolution rate, and bioavailability.

A study on the synthesis and characterization of this compound, designated as BMPD, revealed its crystal structure.

-

Crystal System: Orthorhombic

-

Space Group: Aba2

This noncentrosymmetric space group suggests that the bulk material may exhibit second-order nonlinear optical properties. For detailed bond lengths and angles, it is recommended to consult the primary research publication.

Experimental Protocols

The following section outlines the standard methodologies for the determination of the physical properties discussed. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis via Claisen-Schmidt Condensation

This compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetone.[6]

Figure 2: General workflow for the synthesis of the title compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Figure 3: A generalized workflow for the spectroscopic characterization of the title compound.

UV-Vis Spectroscopy:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., THF).

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance spectrum of the sample is recorded over the appropriate wavelength range (e.g., 200-600 nm).

FTIR Spectroscopy:

-

A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using an FTIR spectrometer.

NMR Spectroscopy:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Single-Crystal X-ray Diffraction

Principle: This technique provides the definitive three-dimensional structure of the molecule in the solid state.

Procedure:

-

High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

-

The diffraction data are processed to solve and refine the crystal structure.

Conclusion

This compound is a well-defined chemical entity with distinct physical and spectroscopic properties. This guide provides a foundational understanding of these characteristics, which is essential for its informed application in scientific research. For more in-depth data, particularly detailed spectral assignments and crystallographic information, consulting the primary research literature is strongly recommended.

References

-

ResearchGate. IR spectrum (KBr) of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. Available from: [Link]

-

Herbal Analysis Services. This compound. Available from: [Link]

-

PubChem. 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4-Pentadien-3-One. Available from: [Link]

-

Dove Medical Press. Supplementary material 1. Chemical synthesis of compounds 3a-3m and 4a-4m. Available from: [Link]

-

SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

Sources

physicochemical characteristics of diarylpentanoid analogs

An In-depth Technical Guide to the Physicochemical Characterization of Diarylpentanoid Analogs for Drug Development

Authored by a Senior Application Scientist

Foreword: From Curcumin's Promise to Clinical Viability

Diarylpentanoids, often regarded as C5-curcuminoids, represent a significant evolution from their parent compound, curcumin.[1][2] Curcumin, a natural polyphenol from Curcuma longa, has long captivated the scientific community with its vast therapeutic potential, including anti-inflammatory, antioxidant, and antitumor properties.[1][3][4] However, its progression into clinical mainstream has been severely hampered by inherent physicochemical flaws: poor aqueous solubility, rapid metabolism, and chemical instability under physiological conditions.[1][5][6] This has driven the rational design of synthetic analogs, particularly diarylpentanoids, which modify curcumin's core structure to overcome these limitations.[2]

These analogs typically feature two aromatic rings connected by a five-carbon bridge, a modification from curcumin's seven-carbon chain.[1][5] Crucially, many diarylpentanoids replace the unstable β-diketone moiety of curcumin with a more stable monocarbonyl group, such as a cyclopentanone or cyclohexanone ring, significantly enhancing their chemical stability and pharmacokinetic profiles.[7][8]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a mere listing of facts to provide a deep, mechanistic understanding of the critical . We will explore why these properties are paramount, how to measure them robustly, and what the results signify for the potential of a compound to become a successful therapeutic agent.

The Physicochemical Trinity: Cornerstones of "Drug-likeness"

The journey from a promising bioactive compound to an effective drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This profile is, in turn, governed by a trinity of fundamental physicochemical properties: lipophilicity, solubility, and stability. For diarylpentanoid analogs, mastering the interplay between these three characteristics is the key to unlocking their therapeutic potential.

Lipophilicity (LogP): The Key to Cellular Access

Lipophilicity, quantified as the partition coefficient (LogP), describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[9] It is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS targets.[10]

-

Causality & Consequence : An optimal LogP range is crucial. If a diarylpentanoid is too hydrophilic (low LogP), it may not effectively cross lipid cell membranes. Conversely, if it is excessively lipophilic (high LogP), it may exhibit poor aqueous solubility, bind indiscriminately to plasma proteins, and get trapped in fatty tissues, leading to low bioavailability and potential toxicity.[11]

-

Structural Influence : Structure-activity relationship (SAR) studies reveal that the lipophilicity of diarylpentanoids is highly tunable. The presence and position of hydroxyl (-OH) groups on the aromatic rings are critical for bioactivity, often by providing key hydrogen bonding interactions with biological targets.[12] The addition of electron-withdrawing or electron-donating substituents can also modulate lipophilicity and, consequently, biological activity.[1][5]

Aqueous Solubility: The Prerequisite for Absorption

A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream.[13] Poor aqueous solubility is a primary reason for the failure of many drug candidates and was a major limitation of curcumin.[6][14]

-

Causality & Consequence : Insufficient solubility leads to low and erratic absorption, resulting in suboptimal therapeutic concentrations at the target site.[13] For diarylpentanoid analogs, enhancing solubility compared to curcumin is a primary design objective.

-

Structural & Formulation Influence : While structural modifications can improve solubility, often it is a combination of chemical design and advanced formulation that yields the best results. Strategies like dendronization (attaching branched polymer chains) have been shown to significantly enhance the aqueous solubility of curcumin analogs.[15][16]

Chemical Stability: Ensuring Integrity and Safety

Chemical stability refers to a molecule's resistance to degradation under various conditions (e.g., pH, light, temperature, oxidation). An unstable compound can lose its efficacy and generate potentially toxic degradation products.[17][18]

-

Causality & Consequence : The β-diketone moiety in curcumin is a major source of its chemical instability.[5] The design of diarylpentanoids with alternative five-carbon linkers, often containing a more stable ketone, directly addresses this flaw.[7] A stable molecule ensures a predictable shelf-life and consistent therapeutic effect.

-

Assessment : Stability is rigorously assessed through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products.[19] This is essential for developing a "stability-indicating" analytical method.[20]

Data Summary: Representative Physicochemical Properties

The following table presents hypothetical but representative data for a series of diarylpentanoid analogs, illustrating how structural changes impact key physicochemical parameters.

| Compound ID | R1 Group (para-position) | R2 Group (meta-position) | Calculated LogP (cLogP) | Kinetic Solubility (μM) at pH 7.4 | Stability (Parent % remaining after 24h at pH 7.4) |

| Parent (Curcumin) | -OCH3 | -OH | 3.29 | < 1 | 45% |

| Analog A | -H | -H | 3.50 | 5 | 92% |

| Analog B | -OCH3 | -OH | 2.85 | 25 | 95% |

| Analog C | -Cl | -H | 4.10 | 2 | 93% |

| Analog D | -OH | -OH | 2.15 | 80 | 96% |

Experimental Workflows: Self-Validating Protocols for Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used. The following sections detail step-by-step methodologies that are considered industry standards. Each protocol is designed as a self-validating system, providing reliable and reproducible data.

Workflow Overview: Physicochemical Characterization Cascade

The logical flow of experiments ensures that foundational data informs subsequent, more complex studies.

Caption: Logical workflow for physicochemical characterization of analogs.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method - OECD 107)

Rationale: The shake-flask method is the "gold standard" for determining the n-octanol/water partition coefficient (LogP). It measures the equilibrium distribution of the compound between two immiscible phases, providing a definitive value that reflects its thermodynamic properties.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer by mixing equal volumes and shaking vigorously for 24 hours, then allowing the phases to separate.

-

Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of the diarylpentanoid analog in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Create a working solution by diluting the stock into the pre-saturated PBS buffer to a final concentration where the compound is fully dissolved (e.g., 10-100 μM). The final DMSO concentration should be kept low (<1%).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS solution containing the compound (e.g., 2 mL of each).

-

Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours for novel compounds).

-

-

Phase Separation:

-

Centrifuge the vial at low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

-

Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Protocol 2: Determination of Aqueous Solubility

Rationale: It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure used in early discovery to quickly flag problematic compounds, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[13]

Methodology A: Kinetic Solubility (Turbidimetric Method)

-

Compound Preparation: Prepare a high-concentration stock solution of the diarylpentanoid in 100% DMSO (e.g., 10 mM).

-

Assay Setup: In a 96-well microplate, add PBS (pH 7.4).

-

Measurement: Use a liquid handling robot to add small, precise volumes of the DMSO stock solution into the buffer wells. After each addition, mix and measure the turbidity using a nephelometer or a plate reader at ~620 nm.[13]

-

Endpoint: The concentration at which a significant increase in turbidity is observed (indicating precipitation) is defined as the kinetic solubility. This method is rapid and requires minimal compound.

Methodology B: Thermodynamic Solubility (Shake-Flask Method)

-

Setup: Add an excess amount of the solid, crystalline diarylpentanoid analog to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.[13][21]

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve. This concentration is the thermodynamic solubility.

Protocol 3: Chemical Stability Assessment (Forced Degradation Study)

Rationale: A stability-indicating HPLC method must be able to separate the intact drug from any degradation products that might form over its shelf life.[19] Forced degradation studies deliberately stress the compound to generate these products and prove the method's specificity.[22]

Methodology:

-

Prepare Stock Solutions: Prepare a solution of the diarylpentanoid analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Apply Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2-8 hours.

-

Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2-8 hours.

-

Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at 80°C for 48 hours. Also, test the solid powder under the same conditions.

-

Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before injection.

-

Analyze all samples (stressed and unstressed control) using the developed stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

-

-

Evaluation:

-

The goal is to achieve 5-20% degradation of the parent compound.

-

The HPLC method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis should confirm that the parent peak is spectrally pure in all stressed samples.

-

Biological Context: Signaling Pathways and Therapeutic Targets

The ultimate goal of optimizing physicochemical properties is to ensure the diarylpentanoid analog can effectively reach and modulate its biological targets. These compounds are known to interact with multiple key signaling pathways implicated in inflammation and cancer, such as NF-κB, MAPK/ERK, and STAT3.[8][23][24]

NF-κB Signaling Pathway: A Key Target

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.[24] Many diarylpentanoid analogs exert their anti-inflammatory and antitumor effects by inhibiting this pathway.[1][10]

Caption: Inhibition of the NF-κB signaling pathway by diarylpentanoid analogs.

Conclusion: A Roadmap to Rational Drug Design

The development of diarylpentanoid analogs is a prime example of rational drug design, systematically addressing the known deficiencies of a highly promising natural product. This guide has established that a thorough understanding and rigorous experimental determination of their physicochemical characteristics are not merely academic exercises; they are essential, non-negotiable steps in the pathway to clinical success. By focusing on the causal relationships between chemical structure, physicochemical properties, and biological activity, researchers can more efficiently identify and optimize candidates with a genuine potential to become safe and effective medicines. The protocols and frameworks presented here provide a robust foundation for these critical investigations.

References

-

Moreira, J., Saraiva, L., Pinto, M. M., & Cidade, H. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6340. [Link]

-

Jantan, I., et al. (2014). Synthesis and SAR Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16058-16081. [Link]

-

Moreira, J., Saraiva, L., Pinto, M. M., & Cidade, H. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed Central. [Link]

-

Cidade, H., et al. (2020). Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies. ResearchGate. [Link]

-

Moreira, J., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationship. Semantic Scholar. [Link]

-

Paulraj, F. P., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. PubMed Central. [Link]

-

Paulraj, F. P., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers in Pharmacology. [Link]

-

Mena-García, A., et al. (2022). Click synthesis of novel dendronized curcumin and analogs. Strengthening of physicochemical properties toward biological applications. RSC Publishing. [Link]

-

Mena-García, A., et al. (2022). Click synthesis of novel dendronized curcumin and analogs. Strengthening of physicochemical properties toward biological applications. PubMed. [Link]

-

Paulraj, F. P., et al. (2019). Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer. PubMed. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

-

Paulraj, F. P., et al. (2019). Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer. National Institutes of Health. [Link]

-

Miura, Y., et al. (2023). Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models. PubMed Central. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Larsson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

-

Hsieh, C.-H., et al. (2021). Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma. PubMed Central. [Link]

-

Lipinski, C. A. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. [Link]

- Box, K. J., & Comer, J. E. A. (2005). Method for determining solubility of a chemical compound.

-

Hasan, M., et al. (2014). Liposome encapsulation of curcumin: Physico-chemical characterizations and effects on MCF7 cancer cell proliferation. OUCI. [Link]

-

S-ADME. (2025). Aqueous solubility of poorly water-soluble drugs: Prediction using similarity and quantitative structure-property relationship models. ResearchGate. [Link]

-

Daina, A., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Al-kassas, R., et al. (2024). Formulation Optimization, Physicochemical Characterization, and Biocompatibility Assessment of Curcumin‐Loaded Aquasomes. Macromolecular Materials and Engineering. [Link]

-

Tan, H. L., et al. (2022). Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadien-3-one) in Human Ovarian Cancer Cells. National Institutes of Health. [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Jantan, I., et al. (2014). Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. PubMed. [Link]

-

Jantan, I., et al. (2012). Effects of diarylpentanoid analogues of curcumin on chemiluminescence and chemotactic activities of phagocytes. Journal of Pharmacy and Pharmacology. [Link]

-

Anonymous. (n.d.). Stability Testing of Natural Products. Scribd. [Link]

-

Basar, N., et al. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Bentham Science. [Link]

-

Chawla, R., & Arora, R. (2013). Novel approaches for stability improvement in natural medicines. PubMed Central. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Anonymous. (2015). stability testing of herbal drugs and its significance. Slideshare. [Link]

-

Kumar, V., & Singh, D. (2016). Stability testing of herbal products. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sznitowska, M., & Klunder, M. (2018). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. ResearchGate. [Link]

-

Anonymous. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

-

Appierto, V., & Formelli, F. (2014). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

Sources

- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. 61.8.75.226 [61.8.75.226]

- 15. Click synthesis of novel dendronized curcumin and analogs. Strengthening of physicochemical properties toward biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Click synthesis of novel dendronized curcumin and analogs. Strengthening of physicochemical properties toward biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. scispace.com [scispace.com]

- 23. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

An In-Depth Technical Guide to the Spectroscopic Characterization of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Introduction

This compound is a symmetrical diarylpentanoid, a class of compounds structurally related to curcumin, the principal curcuminoid found in turmeric.[1][2] Diarylpentanoids are of significant interest to researchers in medicinal chemistry and drug development due to their diverse and potent biological activities, including antitumor properties.[3][4] The compound's structure, featuring two methoxyphenyl groups linked by an α,β-unsaturated ketone system, is key to its chemical and biological properties.

Accurate and comprehensive spectroscopic analysis is the cornerstone of modern chemical research. For a compound like this compound, spectroscopic data provides an unambiguous "fingerprint," confirming its molecular structure, stereochemistry (the E,E-configuration of the double bonds), and purity. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers and scientists. We will delve into the interpretation of the spectra, grounded in fundamental principles, and provide field-proven experimental protocols for data acquisition.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data, particularly for assigning NMR signals. The structure and systematic numbering for this compound are presented below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be symmetric due to the C2v symmetry of the molecule.

Data Presentation

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2, H-4 (Hβ, Hβ') | ~7.0 - 7.2 | d (doublet) | ~16.0 | 2H |

| H-1, H-5 (Hα, Hα') | ~7.6 - 7.8 | d (doublet) | ~16.0 | 2H |

| H-7, H-11, H-2', H-6' | ~7.5 - 7.7 | d (doublet) | ~8.8 | 4H |

| H-8, H-10, H-3', H-5' | ~6.9 - 7.0 | d (doublet) | ~8.8 | 4H |

| OCH₃ | ~3.85 | s (singlet) | - | 6H |

| Note: These are predicted values based on typical spectra of diarylpentanoids and related structures. Actual values may vary slightly depending on the solvent and spectrometer frequency. |

Interpretation of the ¹H NMR Spectrum

-

Vinylic Protons (H-1, H-2, H-4, H-5): The protons on the carbon-carbon double bonds appear as two distinct doublets. The large coupling constant (J ≈ 16.0 Hz) is characteristic of a trans (E) configuration, confirming the stereochemistry of the dienone system. The Hα protons (H-1, H-5) are deshielded and appear further downfield compared to the Hβ protons (H-2, H-4) due to the anisotropic effect of the adjacent aromatic rings.

-

Aromatic Protons: The 4-methoxyphenyl groups give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the methoxy group (H-8, H-10, H-3', H-5') are shielded by its electron-donating effect and appear upfield. The protons ortho to the dienone chain (H-7, H-11, H-2', H-6') are deshielded and appear downfield. The ortho coupling constant is typically around 8-9 Hz.

-

Methoxy Protons (OCH₃): The six equivalent protons of the two methoxy groups appear as a sharp singlet at approximately 3.85 ppm, a characteristic region for aryl methyl ethers.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A high-quality NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[5]

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of the solid this compound into a clean, dry vial.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5][7]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.

-

Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7] However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for calibration.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the ¹H frequency before data acquisition.[5]

Caption: Workflow for preparing a high-quality NMR sample.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Due to the symmetry of the target compound, the number of unique carbon signals is less than the total number of carbon atoms (19). We expect to see 10 distinct signals.

Data Presentation

| Signal Assignment | Chemical Shift (δ) (ppm) |

| C-3 (C=O) | ~188 |

| C-9, C-4' (C-O) | ~161 |

| C-1, C-5 (Cα) | ~142 |

| C-6, C-1' (Cipso) | ~128 |

| C-7, C-11, C-2', C-6' | ~130 |

| C-2, C-4 (Cβ) | ~125 |

| C-8, C-10, C-3', C-5' | ~114 |

| C-12, C-7' (OCH₃) | ~55 |

| Note: These are predicted values. The assignment of aromatic carbons can be confirmed using 2D NMR techniques like HSQC and HMBC. |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-3): The ketone carbonyl carbon is highly deshielded and appears far downfield, typically around 188 ppm.

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C-9, C-4') is the most deshielded of the aromatic carbons (~161 ppm). The other aromatic carbons appear in the typical range of 114-130 ppm. The ipso-carbon (C-6, C-1'), attached to the dienone chain, is often of lower intensity.

-

Vinylic Carbons (C-1, C-2, C-4, C-5): The α-carbons (C-1, C-5) and β-carbons (C-2, C-4) will have distinct chemical shifts, appearing in the 125-145 ppm range.

-

Methoxy Carbon (C-12, C-7'): The carbon of the methoxy group is the most shielded, appearing furthest upfield at approximately 55 ppm.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for sample preparation is identical to that for ¹H NMR. However, due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, data acquisition requires modification.

Methodology:

-

Sample Concentration: A more concentrated sample is required. Typically, 50-100 mg of the compound is used to obtain a good spectrum in a reasonable time.[6]

-

Acquisition Mode: Spectra are usually acquired with proton broadband decoupling. This collapses all ¹H-¹³C couplings into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]

-

Acquisition Time: A significantly larger number of scans is needed compared to ¹H NMR, often requiring 20-60 minutes or longer, depending on the sample concentration.[6]

-

Advanced Techniques (Optional): Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for definitive signal assignment.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Data Presentation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1650 - 1670 | C=O stretch | Conjugated Ketone (α,β-unsaturated) |

| ~1580 - 1625 | C=C stretch | Alkene and Aromatic Ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1030 | C-O stretch | Aryl-Alkyl Ether (symmetric) |

| ~3000 - 3100 | C-H stretch | Aromatic and Vinylic |

| ~2850 - 2950 | C-H stretch | Methyl (from OCH₃) |

| Reference for IR spectrum data.[11] |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in the molecule.[12]

-

Conjugated Carbonyl Stretch: The most prominent peak is the C=O stretch. Its position (~1650 cm⁻¹) is lower than that of a simple saturated ketone (~1715 cm⁻¹) due to conjugation with the double bonds, which weakens the C=O bond.

-

C=C Stretches: Absorptions in the 1580-1625 cm⁻¹ region correspond to the stretching vibrations of the vinylic and aromatic carbon-carbon double bonds.

-

C-O Ether Stretches: Strong, characteristic peaks for the asymmetric and symmetric C-O stretching of the aryl ether groups are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

-

C-H Stretches: C-H stretching vibrations for the sp² hybridized carbons (aromatic and vinylic) appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methoxy groups appear just below 3000 cm⁻¹.

Experimental Protocol: IR Sample Preparation (Thin Solid Film)

For solid samples, the thin film method is a rapid and effective way to obtain an IR spectrum.[13]

Methodology:

-

Sample Dissolution: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[13]

-

Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. Ensure it is transparent.

-

Film Casting: Using a pipette, apply a drop or two of the solution onto the surface of the salt plate.[13]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is just slightly cloudy.[13]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone), wipe with a soft tissue, and return it to the desiccator to protect it from moisture.[14]

Caption: Workflow for preparing a solid sample for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[16]

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₃ | [17] |

| Molecular Weight | 294.34 g/mol | [18] |

| Monoisotopic Mass | 294.1256 g/mol | [17] |

| [M+Na]⁺ (ESI) | 317.11163 | [19] |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular weight of this compound is 294.34. In a high-resolution mass spectrum, the exact mass is 294.1256. Depending on the ionization method, the molecular ion will be observed.

-

Electron Ionization (EI): This "hard" technique typically shows the radical cation, M⁺˙, at m/z ≈ 294.[15]

-

Electrospray Ionization (ESI): This "soft" technique often shows the protonated molecule, [M+H]⁺, at m/z ≈ 295, or adducts with cations like sodium, [M+Na]⁺, at m/z ≈ 317.[20] The observation of an ion at m/z 317.11163 corresponds to the sodium adduct of the molecule.[19]

-

-

Fragmentation: EI-MS would likely induce fragmentation. Common fragmentation patterns for this type of molecule could include cleavage at the bonds adjacent to the carbonyl group, or loss of a methoxy group (·OCH₃) or a methyl radical (·CH₃).

Experimental Protocol: General Mass Spectrometry

The choice of ionization technique is crucial and depends on the analyte's properties.[21]

Methodology (General Principle):

-

Sample Introduction: The sample is introduced into the ion source, either via direct infusion of a solution (for ESI) or after being vaporized (for EI).[16]

-

Ionization: In the ion source, molecules are converted into gas-phase ions. For EI, a high-energy electron beam knocks an electron off the molecule.[22] For ESI, a high voltage is applied to a liquid to create an aerosol, forming ions.[20]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer. A magnetic or electric field is used to separate the ions based on their mass-to-charge (m/z) ratio.[15][22]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.

Caption: A simplified workflow of a mass spectrometer.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H NMR confirms the trans stereochemistry of the vinylic protons and the substitution pattern of the aromatic rings. ¹³C NMR elucidates the carbon skeleton, identifying the carbonyl, vinylic, aromatic, and methoxy carbons. IR spectroscopy verifies the presence of the key functional groups, notably the conjugated ketone and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and elemental composition of the compound. Together, these techniques form a self-validating system that unambiguously confirms the structure and purity of the synthesized molecule, providing the foundational data required for its further study and application in research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

AIP Publishing. (2020, June 26). Synthesis, crystal growth and characterization of (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD). Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Rapid screening of diarylpentanoids from Daphne bholua. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. IR spectrum (KBr) of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. Retrieved from [Link]

-

PubMed. (2023, February 18). Rapid screening of diarylpentanoids from Daphne bholua. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities. In silico studies and DFT based stereochemical calculation | Request PDF. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

Metabolomics Workbench. (n.d.). NIH Data Repository. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

PubMed. (2015, June). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

MDPI. (2025, March 28). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). (4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Experimental Design [web.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. amherst.edu [amherst.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. Page loading... [wap.guidechem.com]

- 18. chemscene.com [chemscene.com]

- 19. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Synthetic Curcuminoids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Curcuminoid Drug Development

Curcuminoids, the vibrant polyphenolic compounds derived from Curcuma longa (turmeric), have garnered immense interest in the pharmaceutical industry for their vast therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The core chemical scaffold, a 1,7-diaryl-1,6-heptadiene-3,5-dione, lends itself to a wide array of synthetic modifications aimed at enhancing bioavailability, stability, and efficacy.[1] For scientists engaged in the synthesis of novel curcuminoid analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a characterization technique; it is the cornerstone of structural validation and purity assessment.[3][4]

This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral features of synthetic curcuminoids. As a senior application scientist, the focus here is not just on the data, but on the underlying chemical principles that govern the spectral output, empowering researchers to interpret their results with confidence and precision.

Section 1: The Decisive Influence of Keto-Enol Tautomerism

A fundamental characteristic of the curcuminoid β-diketone moiety is its existence in a dynamic equilibrium between two tautomeric forms: the β-diketone and the more stable keto-enol form.[5][6] In solution, curcuminoids exist almost exclusively as the keto-enol tautomer, a fact definitively established by NMR studies.[7][8][9] This predominance is due to the formation of a stable, resonance-assisted six-membered hydrogen-bonded ring.[6]

The absence of a methylene signal (typically expected around 5.8 ppm for the C-4 position in the diketone form) and the presence of a highly deshielded enolic proton signal (often >16 ppm) are conclusive NMR evidence for the keto-enol form.[7][10] Understanding this equilibrium is the first and most critical step in interpreting the NMR spectrum of any curcuminoid. The choice of NMR solvent can influence this equilibrium, but in common solvents like DMSO-d₆ and CDCl₃, the enol form is overwhelmingly favored.[7][9]

Section 2: ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environment within the curcuminoid structure. The symmetry of many natural curcuminoids (like curcumin itself) simplifies the spectrum, but synthetic analogues can present more complex patterns.

Key Proton Regions and Their Characteristics:

-

Enolic Proton (OH): This is often the most downfield signal in the spectrum, appearing as a broad singlet around δ 16.4 ppm in DMSO-d₆.[10] Its extreme deshielding is a direct result of the strong intramolecular hydrogen bond within the keto-enol ring.[10]

-

Phenolic Protons (Ar-OH): These protons typically appear as sharp singlets between δ 9.6-9.8 ppm in DMSO-d₆.[10] Their chemical shift is sensitive to the electronic nature of other substituents on the aromatic ring.

-

Vinylic Protons (H-α, H-β): The protons on the α,β-unsaturated linkers are highly characteristic.

-

H-β (protons adjacent to the aromatic rings) resonate as doublets around δ 7.5-7.6 ppm .

-

H-α (protons adjacent to the carbonyl group) appear as doublets further upfield, around δ 6.7-6.8 ppm .[11]

-

These protons exhibit a large trans coupling constant (J) of approximately 15-16 Hz , confirming the E-configuration of the double bonds.

-

-

Aromatic Protons (Ar-H): These signals appear in the δ 6.7-7.4 ppm region.[10] Their multiplicity and specific chemical shifts are dictated by the substitution pattern on the aromatic rings. For example, the guaiacyl moiety (4-hydroxy-3-methoxyphenyl) in curcumin gives rise to three distinct aromatic signals.[10]

-

Methine Proton (H-γ): The single proton at the center of the heptadienone chain (C-4) in the enol form is often obscured by solvent signals or other upfield resonances but typically appears as a singlet around δ 6.0-6.1 ppm .[10][11]

-

Methoxy Protons (-OCH₃): When present, these protons give a sharp, intense singlet around δ 3.8-3.9 ppm .[10][12]

Table 1: Characteristic ¹H NMR Chemical Shifts for a Curcumin Scaffold (in DMSO-d₆)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Enolic OH | ~16.4 | broad s | - | Highly deshielded due to H-bonding.[10] |

| Phenolic OH | ~9.7 | s | - | Position can vary with substitution.[10] |

| H-β | 7.5 - 7.6 | d | ~15-16 | Confirms trans double bond geometry. |

| Aromatic H | 6.7 - 7.4 | m, d, s | Varies | Pattern depends on ring substituents.[10] |

| H-α | 6.7 - 6.8 | d | ~15-16 | Coupled with H-β. |

| H-γ | ~6.0 - 6.1 | s | - | Central methine proton of the enol form.[10] |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | s | - | Intense signal, integrates to 3H per group.[10][12] |

Diagram 1: Proton Assignments on a Generic Curcuminoid Structure

Caption: Key proton environments in a generalized curcuminoid structure.

Section 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR identifies the proton environments, ¹³C NMR spectroscopy, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides an unambiguous map of the carbon framework.[7]

Key Carbon Regions and Their Characteristics:

-

Carbonyl Carbons (C=O): In the enol form, the two carbonyl carbons are equivalent due to resonance and appear as a single, sharp signal in the highly downfield region of δ 183-185 ppm .[10][13] This is a key identifier for the β-diketone system.

-

Aromatic Carbons: These resonate in the δ 110-150 ppm range.

-

Carbons bearing hydroxyl or methoxy groups (C-Ar-O) are the most deshielded, appearing around δ 148-150 ppm .[13]

-

Unsubstituted aromatic carbons appear further upfield. The specific shifts are highly dependent on the substitution pattern.

-

-

Vinylic Carbons:

-

Central Methine Carbon (C-γ): The central carbon of the enol system (C-4) is highly shielded and gives a characteristic signal at approximately δ 100-101 ppm .[7]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a distinct signal around δ 55-56 ppm .[10]

Table 2: Characteristic ¹³C NMR Chemical Shifts for a Curcumin Scaffold (in DMSO-d₆)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 183 - 185 | Single peak for two equivalent carbons in the enol form.[10] |

| Aromatic (C-O) | 148 - 150 | Carbons attached to -OH or -OCH₃ groups.[13] |

| C-β | 140 - 142 | Vinylic carbon adjacent to the aromatic ring.[13] |

| Aromatic (C-H, C-C) | 110 - 130 | General region for other aromatic carbons. |

| C-α | 121 - 124 | Vinylic carbon adjacent to the carbonyl group.[13] |

| C-γ | 100 - 101 | Central methine carbon, a key marker for the enol form.[7] |

| Methoxy (-OCH₃) | 55 - 56 | Sharp signal for the methoxy carbon.[10] |

Section 4: Experimental Protocol for NMR Analysis

Adherence to a robust protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solvent Selection: DMSO-d₆ is the most common and recommended solvent. It readily dissolves a wide range of curcuminoids and allows for the observation of exchangeable protons (phenolic and enolic -OH).[7] Acetone-d₆ is another option, particularly for quantification studies where peak resolution in the vinylic region is critical.[11][14] CDCl₃ can also be used, but it may not be suitable for all analogues and can lead to broader -OH signals.[7]

-

Concentration: Weigh approximately 5-10 mg of the synthetic curcuminoid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Purity: Ensure the solvent is of high purity to avoid extraneous peaks that could complicate spectral interpretation.

-

-

Data Acquisition:

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[15]

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: 0-18 ppm to ensure the enolic proton is captured.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This is critical for confirming the absence of the diketo form's central CH₂ group.[7]

-

-

2D NMR (for complex structures): For novel or complex structures, 2D NMR experiments are invaluable for unambiguous assignment.[9][16]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks (e.g., confirms the H-α/H-β coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting different fragments of the molecule.

-

-

Diagram 2: NMR Characterization Workflow

Caption: Standard workflow for NMR analysis of synthetic curcuminoids.

Conclusion

The ¹H and ¹³C NMR spectra of synthetic curcuminoids provide a wealth of structural information. The definitive presence of the keto-enol tautomer, identified by the downfield enolic proton and the central C-γ methine carbon signal, serves as the foundation for all further analysis. By systematically evaluating the key chemical shifts and coupling constants in the vinylic, aromatic, and carbonyl regions, researchers can confidently confirm the identity, structure, and purity of their synthesized compounds. For novel analogues with complex substitution patterns, the application of 2D NMR techniques is a powerful and often necessary step to achieve complete and unambiguous structural elucidation, ensuring the scientific integrity required for progression in drug development.

References

-

Nagarajan, S., et al. (2021). Facile NMR approach for profiling curcuminoids present in turmeric. Food Chemistry, 341, 128646. Available at: [Link]

-

Priyadarsini, K. I. (2014). Mass spectra and: a) 13 C NMR, b) 1 H NMR of curcumin in DMSO‑d 6. ResearchGate. Available at: [Link]

-

Piozzi, F., et al. (2006). New Synthetic Glucosyl-Curcuminoids, and their 1H and 13C NMR Characterization, from Curcuma longa L. ResearchGate. Available at: [Link]

-

Praveen, C., et al. (2021). Facile NMR approach for profiling curcuminoids present in turmeric. ResearchGate. Available at: [Link]

-

Payton, F., Sandusky, P., & Alworth, W. L. (2007). NMR Study of the Solution Structure of Curcumin. Journal of Natural Products, 70(2), 143–146. Available at: [Link]

-

Li, W., et al. (2009). Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa. Magnetic Resonance in Chemistry, 47(10), 902-8. Available at: [Link]

-

Mo, Y., et al. (2016). Time-resolved keto–enol tautomerization of the medicinal pigment curcumin. Physical Chemistry Chemical Physics, 18(33), 23056-23062. Available at: [Link]

-

Payton, F., Sandusky, P., & Alworth, W. (2007). NMR study of the solution structure of curcumin. Semantic Scholar. Available at: [Link]

-

Shishodia, S., et al. (2022). Study of keto-enol tautomerization of several asymmetric curcuminoids using variable temperature spectroscopy. Morressier. Available at: [Link]

-

Payton, F., Sandusky, P., & Alworth, W. L. (2007). NMR study of the solution structure of curcumin. Journal of Natural Products, 70(2), 143-146. Available at: [Link]

-

Wójcik, M., et al. (2023). 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin. Molecules, 28(8), 3442. Available at: [Link]

-

Adany, C., et al. (2020). Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa. ResearchGate. Available at: [Link]

-

Ramaswamy, S., et al. (2015). Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy. Journal of Chromatography B, 990, 1-8. Available at: [Link]

-

ResearchGate. (n.d.). Keto-enol tautomers of curcumin with the atom numbering. Retrieved from [Link]

-

Abdul-Hamid, M., et al. (2021). Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Molecules, 26(24), 7654. Available at: [Link]

-

Brinkmann, A., et al. (2020). Solid-State 1H, 13C, and 17O NMR Characterization of the Two Uncommon Polymorphs of Curcumin. Crystal Growth & Design, 20(12), 7837–7848. Available at: [Link]

-

Jayarajan, R., & Krishnaswamy, P. R. (2015). Mini review on Keto-Enol ratio of curcuminoids. Journal of Pharmaceutical Analysis, 5(4), 213-217. Available at: [Link]

-

Wójcik, M., et al. (2023). 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin. MDPI. Available at: [Link]

-

Rohman, A., et al. (2018). Application of H-NMR metabolite fingerprinting and chemometrics for the authentication of Curcuma longa adulterated with Curcuma manga. Journal of Applied Pharmaceutical Science, 8(6), 106-111. Available at: [Link]

-

Wójcik, M., et al. (2023). 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

-

Chen, D., et al. (2024). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 5-16. Available at: [Link]

Sources

- 1. Study of keto-enol tautomerization of several asymmetric curcuminoids using variable temperature spectroscopy [morressier.com]

- 2. 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-resolved keto–enol tautomerization of the medicinal pigment curcumin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. nuft.edu.ua [nuft.edu.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR study of the solution structure of curcumin. | Semantic Scholar [semanticscholar.org]

- 9. NMR study of the solution structure of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facile NMR approach for profiling curcuminoids present in turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: Molecular Structure, Complexity, and Therapeutic Potential

This guide provides a comprehensive technical overview of the diarylpentanoid (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its molecular architecture, spectroscopic signature, synthesis, and burgeoning therapeutic applications, with a focus on its potential as an anticancer and anti-inflammatory agent.

Introduction: The Promise of Diarylpentanoids

Diarylpentanoids are a class of organic compounds characterized by two aromatic rings linked by a five-carbon chain.[1] These molecules, structurally related to the natural product curcumin, have garnered considerable attention for their diverse pharmacological activities.[2] this compound, a symmetrical diarylpentanoid, stands out for its unique electronic and structural properties, which are foundational to its biological activity. This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its complex interactions with biological systems.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is defined by a central pentadienone core flanked by two 4-methoxyphenyl groups. The "(1E,4E)" designation indicates a trans configuration at both double bonds, contributing to the molecule's planarity and extended conjugation.

Diagram 1: Molecular Structure of this compound

A 2D representation of the title compound.

Spectroscopic Profile

A thorough understanding of the molecule's spectroscopic signature is paramount for its identification and characterization.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Assignments |

| ¹H NMR | The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and methoxy protons. The trans-coupling constants of the vinylic protons are a key diagnostic feature. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the presence of all 19 carbon atoms in their unique chemical environments. The carbonyl carbon signal is typically observed downfield, while the aromatic and vinylic carbons appear in their characteristic regions.[3][4] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O stretch), carbon-carbon double bonds (C=C stretch), and the aromatic C-H and C-O bonds.[5] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |

| UV-Visible Spectroscopy | The extended π-conjugation in the molecule results in strong absorption in the UV-visible region, typically around 357 nm.[6] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[7] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.

Diagram 2: Claisen-Schmidt Condensation Workflow

Diarylpentanoids exert their anticancer effects by modulating multiple signaling pathways.

The proposed mechanisms of action include:

-

Inhibition of the PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by diarylpentanoids can lead to apoptosis. [8]* Modulation of the MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.

-

Suppression of the NF-κB Pathway: NF-κB is a key transcription factor that plays a critical role in inflammation and cancer. Diarylpentanoids have been shown to inhibit its activity.

Anti-inflammatory Activity

The anti-inflammatory properties of diarylpentanoids are closely linked to their anticancer effects, as chronic inflammation is a major driver of tumorigenesis. These compounds can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins. [9][10]This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the downregulation of inflammatory signaling pathways like NF-κB. [9]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis, well-defined structure, and potent biological activities make it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets of this compound, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical and clinical settings. The insights gained from such studies will be invaluable for translating the therapeutic potential of this fascinating molecule into tangible clinical benefits.

References

-

A. N. A. M. Al-Rawi, N. A. Abdul-Nab, and S. J. Baqir, "Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells," Molecules, vol. 26, no. 1, p. 133, 2021. [Online]. Available: [Link]

-

A. D. M. de Oliveira, A. C. de O. e Silva, and J. A. R. Rodrigues, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Molecules, vol. 16, no. 12, pp. 10242–10253, 2011. [Online]. Available: [Link]

- M. F. M. Aluwi, "Synthesis and biological activities of diarylpentanoids and their pyrazoline analogues," Universiti Teknologi MARA, 2015.

- M. N. Mousa, "Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one," Journal of Pharmacy Research, vol. 5, no. 2, pp. 913-914, 2012.

-